Regiochemical Differentiation: 4-Boc-amino-3-COOEt vs. 3-Boc-amino-4-COOEt Piperidine Isomers Dictate Orthogonal Synthetic Routes
The target compound (CAS 2193061-65-1) carries the Boc-protected amine at the 4-position and the ethyl ester at the 3-position of the piperidine ring, with the ring nitrogen free (secondary amine). Its closest regioisomer, ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 1708250-54-7), reverses these substituent positions, placing Boc-NH at C-3 and COOEt at C-4 [1]. In the context of CXCR7 antagonist synthesis, the 4-amino-3-carboxylate arrangement (target compound scaffold) was specifically employed as the key intermediate for constructing a trisubstituted piperidine core via amide coupling at the free ring nitrogen and subsequent cis-to-trans epimerization at C-3, a sequence that would be synthetically inaccessible from the 3-amino-4-carboxylate regioisomer without additional protecting group manipulations [2]. The target compound provides two chemically distinct and sequentially addressable nucleophilic sites (piperidine NH and Boc-NH upon deprotection) adjacent to the ester, enabling regiocontrolled elaboration.
| Evidence Dimension | Regiochemical substitution pattern on the piperidine ring |
|---|---|
| Target Compound Data | 4-Boc-NH, 3-COOEt, piperidine NH free (CAS 2193061-65-1, hydrochloride salt) |
| Comparator Or Baseline | 3-Boc-NH, 4-COOEt, piperidine NH free (CAS 1708250-54-7, free base) |
| Quantified Difference | Substituent positions swapped; no quantitative biological or reactivity data from head-to-head comparison available in the open literature. Differentiation is structural and based on documented synthetic utility. |
| Conditions | Structural comparison; synthetic utility context from CXCR7 antagonist process chemistry (OPRD 2024) |
Why This Matters
The 4-amino-3-carboxylate regiochemistry is the scaffold specifically employed in published process-scale routes to pharmacologically relevant trisubstituted piperidines, making CAS 2193061-65-1 the directly relevant procurement choice for programs following this synthetic strategy.
- [1] ECHA C&L Inventory. Ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS 1708250-54-7). https://echa.europa.eu/ View Source
- [2] Zhou, Y., et al. (2024). Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers. Organic Process Research & Development, 28(1), 134-145. View Source
